molecular formula C4H11N3O B14524181 1,2,2-Trimethylhydrazine-1-carboxamide CAS No. 62917-63-9

1,2,2-Trimethylhydrazine-1-carboxamide

Cat. No.: B14524181
CAS No.: 62917-63-9
M. Wt: 117.15 g/mol
InChI Key: MAKMAFONXJQBCC-UHFFFAOYSA-N
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Description

1,2,2-Trimethylhydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxamide group (-CONH2) with three methyl groups (-CH3) attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethylhydrazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of hydrazine hydrate with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a base. The reaction typically proceeds under mild conditions, with the formation of the desired carboxamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated flow chemistry techniques allows for precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethylhydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the hydrazine group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.

Scientific Research Applications

1,2,2-Trimethylhydrazine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of chemical sensors and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1,2,2-Trimethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trimethylhydrazinium iodide: This compound is structurally similar but contains an iodide ion instead of a carboxamide group.

    Hydrazine-1-carboxamide: Lacks the additional methyl groups present in 1,2,2-Trimethylhydrazine-1-carboxamide.

Uniqueness

This compound is unique due to the presence of three methyl groups attached to the nitrogen atoms, which can influence its reactivity and biological activity

Properties

CAS No.

62917-63-9

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

1-(dimethylamino)-1-methylurea

InChI

InChI=1S/C4H11N3O/c1-6(2)7(3)4(5)8/h1-3H3,(H2,5,8)

InChI Key

MAKMAFONXJQBCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(C)C(=O)N

Origin of Product

United States

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